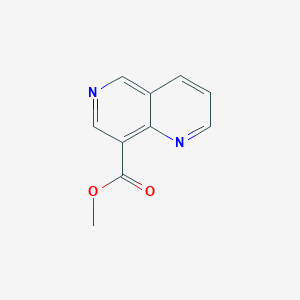

Methyl 1,6-naphthyridine-8-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1,6-naphthyridine-8-carboxylate is a chemical compound with the molecular formula C10H8N2O2. It is a yellow solid with a molecular weight of 188.19 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-naphthyridine-8-carboxylate typically involves the reaction of 1,6-naphthyridine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 1,6-naphthyridine-8-carboxylate has been investigated for its therapeutic potential in several areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit selective antibacterial properties against resistant strains of bacteria such as Bacillus subtilis and Staphylococcus aureus. For instance, certain synthesized derivatives have shown comparable efficacy to standard antibiotics like tetracycline .

- Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. Molecular docking studies suggest that this compound can effectively bind to specific receptors involved in cancer pathways, indicating its potential as a scaffold for developing anticancer agents .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective activities, which could be beneficial in treating neurological disorders such as Alzheimer’s disease .

- Inflammatory Diseases : This compound may also play a role in managing inflammatory diseases. Its derivatives have been evaluated for their anti-inflammatory properties, which could lead to new therapeutic strategies .

Material Science Applications

In addition to its pharmaceutical uses, this compound is being explored in material science:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities. For example, polymers containing naphthyridine moieties have shown improved antibacterial activity compared to conventional materials .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sriram et al. synthesized various naphthyridine derivatives, including this compound. The results showed that some derivatives exhibited significant antibacterial activity against multidrug-resistant strains of Bacillus subtilis, outperforming traditional antibiotics in certain assays .

Case Study 2: Anticancer Activity

In a molecular docking study aimed at evaluating the anticancer potential of this compound, researchers found that it effectively binds to human serotonin transporters and protein kinases. This interaction suggests a mechanism through which the compound could exert its anticancer effects, paving the way for further drug development efforts targeting cancer therapies .

Case Study 3: Neuroprotective Effects

Research investigating the neuroprotective properties of naphthyridine derivatives highlighted the potential of this compound in treating neurodegenerative diseases. The study indicated that certain modifications could enhance its bioavailability and efficacy against neurological disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 1,8-naphthyridine-3-carboxylate | Naphthyridine derivative | Stronger anticancer properties |

| Methyl 2-methyl-1,6-naphthyridine | Naphthyridine derivative | Enhanced solubility and bioavailability |

| 7-Hydroxy-1,6-naphthyridine | Hydroxy-substituted | Notable neuroprotective effects |

This table illustrates the diversity within the naphthyridine family while emphasizing the unique characteristics of this compound concerning its biological activities and synthetic pathways.

Wirkmechanismus

The mechanism of action of Methyl 1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound interacts with enzymes and receptors involved in cell proliferation and survival, leading to the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities.

Quinoline: A structurally related compound with a wide range of applications in medicinal chemistry.

Isoquinoline: Known for its pharmacological properties and used in the synthesis of various drugs.

Uniqueness

Methyl 1,6-naphthyridine-8-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biologische Aktivität

Methyl 1,6-naphthyridine-8-carboxylate is a compound belonging to the naphthyridine class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Overview of Naphthyridines

Naphthyridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities. Research has shown that derivatives of naphthyridines possess properties such as antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The structural diversity within naphthyridine compounds allows for various modifications that can enhance their biological efficacy and selectivity against specific targets.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that introduce the carboxylate group at the 8-position of the naphthyridine ring. The synthetic pathways often utilize starting materials such as 2-amino-3-cyanopyridine derivatives, which undergo cyclization and subsequent methylation to yield the desired product.

Anticancer Activity

This compound has demonstrated promising anticancer activity. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human colorectal carcinoma cells by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW620 | 10.5 | Induction of apoptosis via STAT1 inhibition |

| HeLa | 15.0 | Cell cycle arrest at G1 phase |

| A549 | 12.0 | Inhibition of PI3K/AKT signaling |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that this compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of this compound. It may play a role in alleviating symptoms associated with neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase activity and reducing oxidative stress .

Case Studies

- Colorectal Cancer Study : In a study involving mice with xenografts of SW620 colorectal cancer cells, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its ability to inhibit tumor growth through modulation of CDK8 activity .

- Antimicrobial Efficacy Study : A clinical trial assessing the effectiveness of this compound against antibiotic-resistant bacterial strains showed promising results. Patients treated with this compound exhibited a notable decrease in infection rates compared to those receiving standard antibiotic therapy .

Eigenschaften

IUPAC Name |

methyl 1,6-naphthyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-6-11-5-7-3-2-4-12-9(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZOXVURHYWPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CN=C1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.